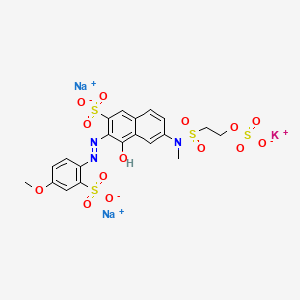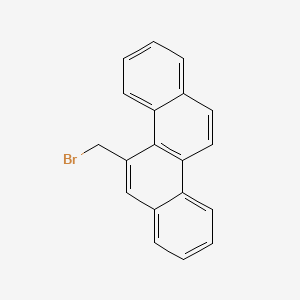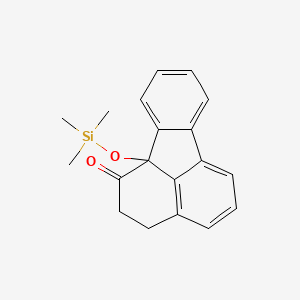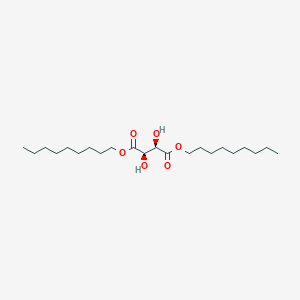![molecular formula C25H19NO2S B14415156 1,1',1''-{[(4-Nitrophenyl)sulfanyl]methanetriyl}tribenzene CAS No. 83016-65-3](/img/structure/B14415156.png)
1,1',1''-{[(4-Nitrophenyl)sulfanyl]methanetriyl}tribenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’,1’'-{[(4-Nitrophenyl)sulfanyl]methanetriyl}tribenzene is an organic compound characterized by the presence of three benzene rings connected through a central carbon atom, which is further linked to a 4-nitrophenylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-{[(4-Nitrophenyl)sulfanyl]methanetriyl}tribenzene typically involves the following steps:
Formation of the Central Carbon Linkage: The central carbon atom is introduced through a reaction involving a suitable precursor, such as a trityl chloride derivative, with a nucleophile like a thiol.
Introduction of the 4-Nitrophenylsulfanyl Group: The 4-nitrophenylsulfanyl group is introduced via a nucleophilic substitution reaction, where a 4-nitrophenylsulfanyl chloride reacts with the central carbon linkage.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time to achieve efficient synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’,1’'-{[(4-Nitrophenyl)sulfanyl]methanetriyl}tribenzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
1,1’,1’'-{[(4-Nitrophenyl)sulfanyl]methanetriyl}tribenzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in studying the interactions of nitro and sulfanyl groups with biological molecules.
Medicine: Investigated for its potential as a precursor in drug synthesis.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1,1’,1’'-{[(4-Nitrophenyl)sulfanyl]methanetriyl}tribenzene involves its interaction with molecular targets through its functional groups The nitro group can participate in redox reactions, while the sulfanyl group can form strong interactions with metal ions or other nucleophiles
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’,1’'-{[(4-Methylphenyl)sulfanyl]methanetriyl}tribenzene: Similar structure but with a methyl group instead of a nitro group.
1,1’,1’'-{[(4-Chlorophenyl)sulfanyl]methanetriyl}tribenzene: Contains a chlorine atom instead of a nitro group.
Uniqueness
1,1’,1’'-{[(4-Nitrophenyl)sulfanyl]methanetriyl}tribenzene is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly useful in applications requiring specific redox behavior or interactions with biological molecules.
Propriétés
Numéro CAS |
83016-65-3 |
|---|---|
Formule moléculaire |
C25H19NO2S |
Poids moléculaire |
397.5 g/mol |
Nom IUPAC |
1-nitro-4-tritylsulfanylbenzene |
InChI |
InChI=1S/C25H19NO2S/c27-26(28)23-16-18-24(19-17-23)29-25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-19H |
Clé InChI |
IGJRNFTYPIYDEF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[Butyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide](/img/structure/B14415075.png)




![2-[(Naphthalen-2-yl)oxy]-5-nitropyridine](/img/structure/B14415113.png)





![(9-Methylfuro[2,3-b]indolizin-2-yl)(phenyl)methanone](/img/structure/B14415136.png)


